molecular formula C16H11BrN2O2S B11538026 N-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-1,3-thiazol-2-amine

Cat. No.: B11538026
M. Wt: 375.2 g/mol
InChI Key: MXRBBCDXPDLXMP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-1,3-THIAZOL-2-AMINE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step involves the coupling of the benzodioxole moiety with the thiazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-1,3-THIAZOL-2-AMINE: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE: Contains a chlorine atom instead of bromine, which may result in different properties.

Uniqueness

The presence of the bromophenyl group in N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-1,3-THIAZOL-2-AMINE may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to similar compounds.

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11BrN2O2S/c17-11-3-1-10(2-4-11)13-8-22-16(19-13)18-12-5-6-14-15(7-12)21-9-20-14/h1-8H,9H2,(H,18,19)

InChI Key

MXRBBCDXPDLXMP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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